molecular formula C13H14BrNO3 B8165007 Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate

Cat. No.: B8165007
M. Wt: 312.16 g/mol
InChI Key: PKRSEVCTZBTGHL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methoxyethyl group at the 1-position, and a carboxylate ester at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the agrochemical industry, indole derivatives are often used in the development of plant growth regulators and pesticides. This compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate depends on its specific applicationThe bromine atom and methoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the methoxyethyl and carboxylate groups enhance its solubility and interaction with biological targets .

Properties

IUPAC Name

methyl 3-bromo-1-(2-methoxyethyl)indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-17-6-5-15-8-11(14)10-7-9(13(16)18-2)3-4-12(10)15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSEVCTZBTGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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